Distinct Platelet Aggregation Inhibitory Activity Compared to Nitrofurantoin
While nitrofurantoin is a known inhibitor of primary ADP-induced platelet aggregation with a reported Ki of approximately 10⁻⁵ M , 5-Methyl Nitrofurantoin has been specifically identified as a methyl-substituted analogue that retains the ability to inhibit ADP-induced platelet aggregation . This functional retention, combined with the structural modification, makes 5-Methyl Nitrofurantoin a valuable probe for dissecting the molecular components critical to antiplatelet activity, a role that cannot be fulfilled by nitrofurantoin alone.
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation |
|---|---|
| Target Compound Data | Inhibits ADP-induced platelet aggregation (specific Ki value not reported in accessible literature) |
| Comparator Or Baseline | Nitrofurantoin: Ki ≈ 10⁻⁵ M for inhibition of primary ADP-induced platelet aggregation |
| Quantified Difference | Qualitative retention of antiplatelet activity confirmed; quantitative Ki difference not available due to lack of head-to-head data |
| Conditions | Platelet-rich plasma (PRP) assay; ADP-induced aggregation model (Rossi et al., 1975) |
Why This Matters
For researchers investigating structure-activity relationships in nitrofuran antiplatelet agents, 5-Methyl Nitrofurantoin provides a distinct chemical probe that retains biological activity, enabling studies that cannot be conducted with the parent compound alone.
- [1] Rossi, E. C., et al. (1975). The Molecular Components of Nitrofurantoin Critical to Its Inhibitory Effect upon Platelet Aggregation. Mol Pharmacol, 11(6), 751-758. View Source
- [2] Coompo Research Chemicals. 5-Methyl Nitrofurantoin Product Information and Application References. Accessed 2026. View Source
